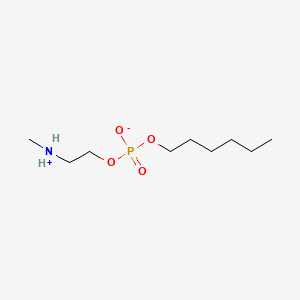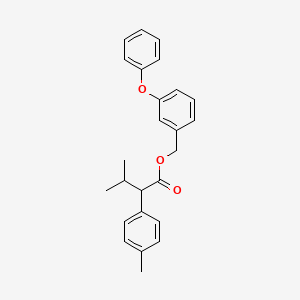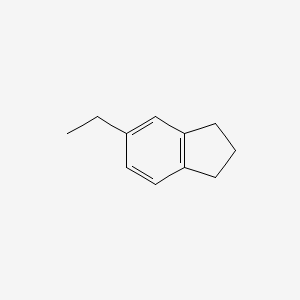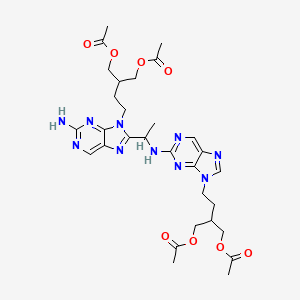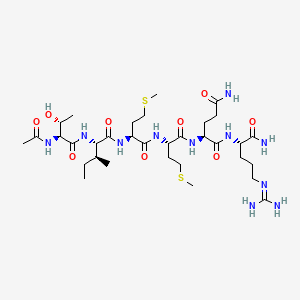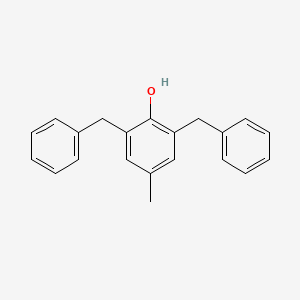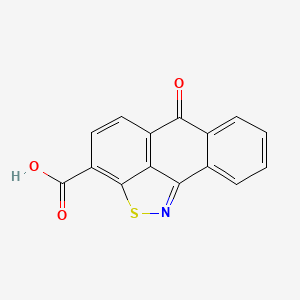![molecular formula C15H12OS B12792550 1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde CAS No. 21339-66-2](/img/structure/B12792550.png)
1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde is an organic compound with the molecular formula C₁₄H₁₂S It is a derivative of dibenzothiophene, which is a sulfur-containing heterocyclic compound
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde can be synthesized through several synthetic routes. One common method involves the formylation of 1,4-dimethyldibenzothiophene using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as reagents to introduce the formyl group at the 2-position of the dibenzothiophene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be produced on a laboratory scale using the aforementioned synthetic routes. Scaling up these methods for industrial production would require optimization of reaction conditions and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed
Oxidation: 1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid.
Reduction: 1,4-Dimethyldibenzo[b,d]thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 1,4-dimethyldibenzo[b,d]thiophene-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological context .
類似化合物との比較
1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde can be compared with other similar compounds, such as:
1,4-Dimethyldibenzothiophene: Lacks the formyl group, making it less reactive in certain chemical transformations.
Dibenzothiophene-2-carbaldehyde: Lacks the methyl groups, which can influence its electronic properties and reactivity.
1,4-Dimethyldibenzofuran-2-carbaldehyde: Contains an oxygen atom instead of sulfur, leading to different chemical and physical properties.
特性
CAS番号 |
21339-66-2 |
|---|---|
分子式 |
C15H12OS |
分子量 |
240.3 g/mol |
IUPAC名 |
1,4-dimethyldibenzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C15H12OS/c1-9-7-11(8-16)10(2)14-12-5-3-4-6-13(12)17-15(9)14/h3-8H,1-2H3 |
InChIキー |
XQJKKQKGRYUDDQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C2=C1SC3=CC=CC=C32)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



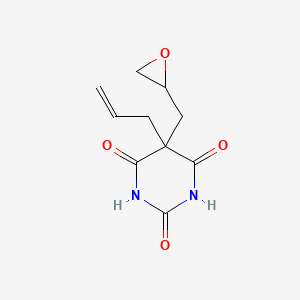
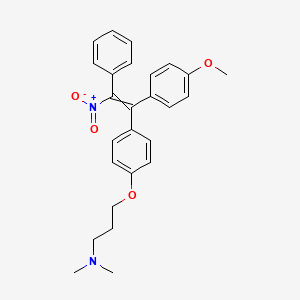
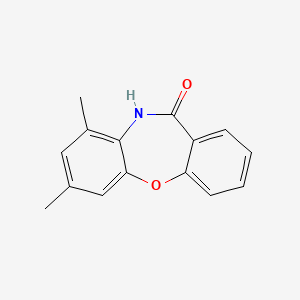
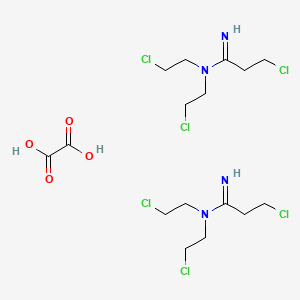
![1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine](/img/structure/B12792499.png)
